molecular formula C20H24N6O3S B11285502 Ethyl 2-oxo-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 2-oxo-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11285502
M. Wt: 428.5 g/mol
InChI Key: ODRAULWXMZZNTL-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a pyrimidine ring, a piperazine ring, and a thiophene ring. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine ring.

    Attachment of the Thiophene Ring: The thiophene ring is incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Halogenated reagents, nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

Scientific Research Applications

Ethyl 2-oxo-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its complex structure and ability to interact with various biological targets.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for treating neurological disorders and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the piperazine and pyrimidine moieties.

    Ethyl 2-oxo-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the thiophene ring.

    Ethyl 2-oxo-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4-(phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a phenyl ring instead of a thiophene ring.

Uniqueness

The uniqueness of Ethyl 2-oxo-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrimidine, piperazine, and thiophene rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H24N6O3S

Molecular Weight

428.5 g/mol

IUPAC Name

ethyl 2-oxo-6-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H24N6O3S/c1-2-29-18(27)16-14(23-20(28)24-17(16)15-5-3-12-30-15)13-25-8-10-26(11-9-25)19-21-6-4-7-22-19/h3-7,12,17H,2,8-11,13H2,1H3,(H2,23,24,28)

InChI Key

ODRAULWXMZZNTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CN3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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